Superior Thermodynamic Stability of trans-1-Decalone over cis-1-Decalone
The trans-fused decalin ring system of trans-1-decalone is thermodynamically more stable than the cis-fused system found in cis-1-decalone. This is due to the trans isomer's ability to adopt a rigid, strain-free chair-chair conformation, while the cis isomer experiences 1,3-diaxial interactions that destabilize its structure [1].
| Evidence Dimension | Conformational Energy |
|---|---|
| Target Compound Data | Trans-fused decalin system; both rings adopt stable chair conformations with minimal steric strain. |
| Comparator Or Baseline | Cis-fused decalin system; suffers from 1,3-diaxial interactions in one of its possible chair-chair conformations, leading to higher energy. |
| Quantified Difference | Quantitative energy difference not specified in source, but established principle is that trans-decalin is the more stable isomer. |
| Conditions | Standard conformational analysis of unsubstituted decalin systems. |
Why This Matters
For applications requiring predictable reactivity and a conformationally stable scaffold, such as the design of rigid molecular probes or catalysts, the thermodynamically preferred trans-1-decalone is the necessary choice.
- [1] Talapatra, S. K., & Talapatra, B. (2023). Fused Ring Systems. In Chemistry of Plant Natural Products (pp. 1-62). Springer, Cham. Retrieved from https://doi.org/10.1007/978-3-030-95990-6_9 View Source
